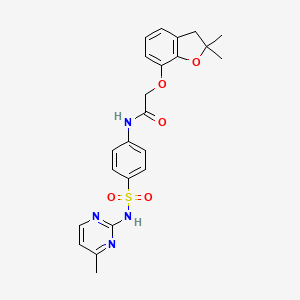
N-propyl-3-(trifluoromethyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-3-(trifluoromethyl)benzenecarboxamide, commonly known as A-836,339, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the cannabinoid receptor CB2, which is mainly expressed in the immune system and peripheral tissues. A-836,339 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.
Scientific Research Applications
Molecular Assembly and Applications
Molecular Assembly and Ferroelectric Response : Benzenecarboxamide derivatives, including those with CONHC14H29 chains, have been studied for their molecular assembly properties, organogelation characteristics, and dielectric responses. The assemblies are dominated by intermolecular hydrogen-bonding and form π-stacking nanofibers, making them significant in the field of material science (Shishido et al., 2014).
Supramolecular Chemistry
Versatility in Supramolecular Chemistry : Benzene-1,3,5-tricarboxamides (BTAs) are pivotal in various scientific fields due to their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding. These properties pave the way for myriad applications, ranging from nanotechnology and polymer processing to biomedical applications (Cantekin et al., 2012).
Heterogeneous Catalysis
Catalysis in Chemical Reactions : The strong intermolecular hydrogen bonding of BTAs, like N1,N3,N5-tris(4-aminophenyl)benzene-1,3,5-tricarboxamide (TABTA), has been harnessed to construct covalent organic frameworks (COFs) with amide functionalized structures. These COFs demonstrate efficacy as catalysts in various chemical reactions, highlighting the role of such compounds in enhancing reaction efficiency and stability (Li et al., 2019).
Material Science
Crystal Structure and Material Properties : The study of novel trisamides, like ethyl- and propyl-substituted N,N',N''-trialkylbenzene-1,3,5-carboxamides, reveals significant insights into crystal packing and molecular conformation. The diverse packing structures and hydrogen-bonded networks these compounds form are crucial for understanding material properties and designing new materials (Jiménez et al., 2009).
Chemical Synthesis
Pd(II)-catalyzed Trifluoromethylation : The role of N-arylbenzamides in Pd(II)-catalyzed trifluoromethylation of ortho C-H bonds has been explored, revealing insights into the coordination mode of acidic amides as directing groups in C-H activation. This opens avenues for precision in chemical synthesis and a deeper understanding of reaction mechanisms (Zhang et al., 2012).
Mechanism of Action
Target of Action
The primary target of N-propyl-3-(trifluoromethyl)benzamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in regulating cell growth and survival. Its dysregulation and constitutive activity have been proven to be an important oncogenic driver in many types of cancer .
Mode of Action
It is known that the compound interacts with its target, potentially altering its function
Biochemical Pathways
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
It is known that the compound has potential as an antihypertensive agent . This suggests that it may have effects on cellular processes related to blood pressure regulation.
properties
IUPAC Name |
N-propyl-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-2-6-15-10(16)8-4-3-5-9(7-8)11(12,13)14/h3-5,7H,2,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQNVKBIBGFOCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-cyanophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2537457.png)
![3-[(3-Chlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2537459.png)

![3-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2537462.png)
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2537463.png)
![N'-[(1E)-1-(6-bromo-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2537466.png)

![3-{[(4-Methylcyclohexyl)methyl]amino}propane-1,2-diol](/img/structure/B2537468.png)
![N-(4-bromophenyl)-2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2537469.png)
![ethyl 3-carbamoyl-2-(3-phenoxypropanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2537470.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2537473.png)
![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2537475.png)

